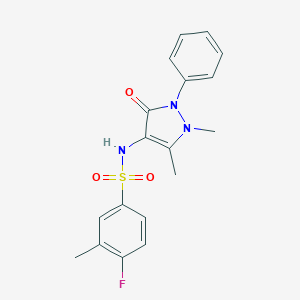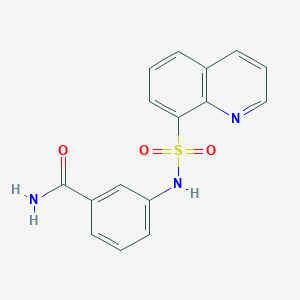![molecular formula C14H11NO7S B280939 5-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280939.png)
5-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid, also known as CHA, is a chemical compound that has gained significant attention in the scientific community due to its various potential applications. CHA is a derivative of salicylic acid and has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties.
科学的研究の応用
5-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid has been extensively studied for its potential applications in various fields of research. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, this compound has been found to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy.
This compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory genes. This makes this compound a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
作用機序
The mechanism of action of 5-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid is not fully understood. However, studies have shown that this compound inhibits the activity of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). Additionally, this compound has been found to activate the p53 pathway, which induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been found to inhibit the activity of MMPs, which are involved in the breakdown of extracellular matrix proteins.
実験室実験の利点と制限
One of the major advantages of 5-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid is its low toxicity. It has been found to be relatively safe even at high doses. Additionally, this compound is stable under a wide range of pH and temperature conditions, making it suitable for use in various experimental settings.
However, there are some limitations to the use of this compound in lab experiments. One of the main limitations is its poor solubility in water. This can make it difficult to administer this compound in certain experimental settings. Additionally, this compound has been found to have poor bioavailability, which can limit its efficacy in vivo.
将来の方向性
There are several future directions for the study of 5-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid. One potential direction is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential targets for drug development.
Another potential direction is the study of the pharmacokinetics and pharmacodynamics of this compound. This can help to optimize the dosing and administration of this compound in clinical settings. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in animal models and human clinical trials.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields of research. Its anti-cancer, anti-inflammatory, and anti-viral properties make it a potential candidate for drug development. Further studies are needed to fully understand the mechanism of action of this compound and to evaluate its safety and efficacy in clinical settings.
合成法
The synthesis of 5-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid involves the reaction of 3-aminobenzenesulfonamide with salicylic acid in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC). The reaction produces this compound as a white powder with a melting point of 305-307°C.
特性
分子式 |
C14H11NO7S |
|---|---|
分子量 |
337.31 g/mol |
IUPAC名 |
5-[(3-carboxyphenyl)sulfonylamino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C14H11NO7S/c16-12-5-4-9(7-11(12)14(19)20)15-23(21,22)10-3-1-2-8(6-10)13(17)18/h1-7,15-16H,(H,17,18)(H,19,20) |
InChIキー |
TXHAOOBHTJURSD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)C(=O)O)C(=O)O |
正規SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-Fluoro-3-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B280857.png)
![N-(2-methoxy-5-methylphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280858.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B280866.png)
![N-(2-furylmethyl)-3-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280867.png)

![N-(4-chlorophenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280869.png)







